1,4-D-xylobiose

Übersicht

Beschreibung

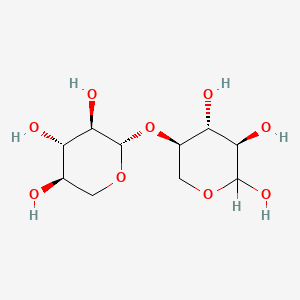

1,4-D-xylobiose is a disaccharide composed of two D-xylose molecules linked by a β-1,4-glycosidic bond. It is a significant component of xylooligosaccharides, which are derived from the hemicellulose fraction of plant biomass. Xylooligosaccharides, including this compound, are known for their prebiotic properties and potential health benefits .

Wirkmechanismus

Target of Action

Xylobiose, a type of xylo-oligosaccharide (XOS), primarily targets plant cell wall receptors and gut proteins . These targets perceive xylobiose as a damage-associated molecular pattern (DAMP), which can alter immunity and cell wall composition . In the human gut, xylobiose interacts with proteins such as xylosidase and xylulokinase .

Mode of Action

Xylobiose interacts with its targets to trigger immune responses and alter cell wall composition . For instance, in plants like Arabidopsis, xylobiose treatment significantly triggers the generation of reactive oxygen species (ROS), activates MAPK protein phosphorylation, and induces callose deposition . In the human gut, xylobiose is recognized by gut proteins, leading to various health benefits .

Biochemical Pathways

Xylobiose affects several biochemical pathways. In plants, it triggers the plant-triggered immunity (PTI) response, alters cell wall polysaccharide composition, and influences growth hormone levels . In the human gut, xylobiose is involved in the metabolism of xylose, a major component of lignocellulosic hydrolysates . Xylose metabolism involves various xylanolytic enzymes, among which β-xylosidases play a crucial role .

Pharmacokinetics

It’s known that xylobiose is a non-digestible oligosaccharide

Result of Action

The action of xylobiose results in molecular and cellular effects. In plants, it triggers the generation of ROS, activates protein phosphorylation, and induces changes in cell wall composition . In the human gut, xylobiose positively affects health by interacting with gut proteins, boosting the immune system, increasing the absorption of minerals, and reducing the risk of colorectal cancer .

Action Environment

Environmental factors can influence the action of xylobiose. For instance, the composition of the microbiota in the human gut, which can be influenced by factors such as diet and drugs, can affect how xylobiose is utilized . In plants, the presence of other molecular patterns can enhance the response triggered by xylobiose .

Biochemische Analyse

Biochemical Properties

1,4-D-Xylobiose plays a significant role in biochemical reactions. It is a product of the hydrolysis of xylan by xylanases . The enzymes Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been identified to interact with this compound . These enzymes specifically cleave the β-1,4 linkage of xylan to yield this compound .

Cellular Effects

The effects of this compound on cells are largely related to its role as a prebiotic. It has been shown to have beneficial effects on human health by interacting with gut proteins . In addition, this compound has been suggested to have anticancer effects, mediated via the modulation of glutathione homeostasis and TLR4 signaling, which impact cellular redox status .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes like XynB and Xyl3. These enzymes bind to this compound, leading to the cleavage of the β-1,4 linkage of xylan . This interaction is stabilized by several hydrogen bonds .

Temporal Effects in Laboratory Settings

It is known that the hydrolysis of xylan to this compound by xylanases is a time-dependent process .

Dosage Effects in Animal Models

It has been suggested that xylooligosaccharides, including this compound, may improve the growth performance of animals in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the metabolic pathway of xylan degradation. The enzymes XynB and Xyl3 play crucial roles in this pathway, facilitating the hydrolysis of xylan to this compound .

Transport and Distribution

It is known that certain transporters, such as ST16 from Trichoderma virens, can transport this compound .

Subcellular Localization

Given its role in biochemical reactions and its interactions with enzymes like XynB and Xyl3, it is likely that this compound is localized in the areas of the cell where these enzymes are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-D-xylobiose can be synthesized through the enzymatic hydrolysis of xylan, a major hemicellulose component. The process involves the use of xylanase enzymes, which cleave the β-1,4-glycosidic bonds in xylan to produce xylooligosaccharides, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of xylan from lignocellulosic biomass such as corncobs, rice straw, or sugarcane residues. The extracted xylan is then subjected to enzymatic hydrolysis using xylanase enzymes to produce xylooligosaccharides. The resulting mixture is purified to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-D-xylobiose undergoes various chemical reactions, including:

Hydrolysis: The β-1,4-glycosidic bond in this compound can be hydrolyzed to produce two D-xylose molecules.

Common Reagents and Conditions

Hydrolysis: Typically performed using water and xylanase enzymes under mild conditions (pH 5-7, temperature 30-50°C).

Major Products Formed

Hydrolysis: Produces D-xylose.

Oxidation: Produces various oxidized xylose derivatives.

Wissenschaftliche Forschungsanwendungen

1,4-D-xylobiose has several scientific research applications, including:

Prebiotic: It promotes the growth of beneficial gut bacteria, such as bifidobacteria, and improves gut health.

Diabetes Management: It has been shown to ameliorate diabetes-related metabolic changes by regulating hepatic lipogenesis and microRNA expression.

Food Industry: Used as a low-calorie sweetener and functional food ingredient.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Xylotriose: A trisaccharide composed of three D-xylose units linked by β-1,4-glycosidic bonds.

Cellobiose: A disaccharide composed of two D-glucose molecules linked by a β-1,4-glycosidic bond.

Maltose: A disaccharide composed of two D-glucose molecules linked by an α-1,4-glycosidic bond.

Uniqueness

1,4-D-xylobiose is unique due to its specific β-1,4-glycosidic linkage between D-xylose units, which imparts distinct prebiotic and health-promoting properties. Unlike cellobiose and maltose, which are derived from cellulose and starch, respectively, this compound is derived from hemicellulose and has unique applications in promoting gut health and managing metabolic disorders .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2/t3-,4-,5+,6+,7-,8-,9?,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKSQQRKHFMLI-WSNPFVOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

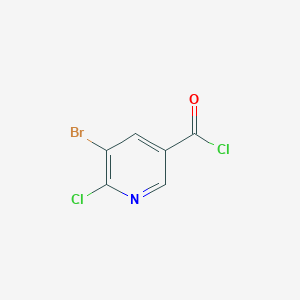

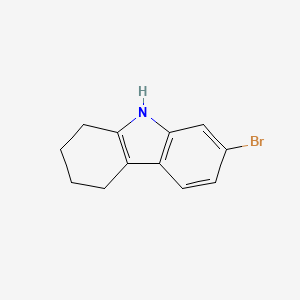

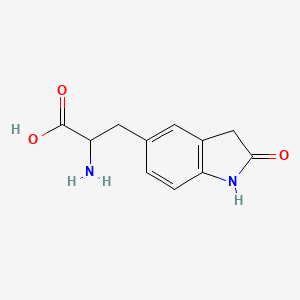

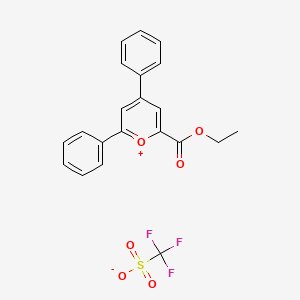

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B3043197.png)

![1-[2-(1-Piperidyl)phenyl]ethanol](/img/structure/B3043201.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)

![2-Amino-1,3,5-triazino[1,2-a]benzimidazole-4(3H)-thione](/img/structure/B3043203.png)